Thieno[2,3-C]pyridin-7-amine
Description
Contextualization within Thienopyridine Chemistry
Thienopyridines are a class of bicyclic heterocyclic compounds resulting from the fusion of a thiophene (B33073) and a pyridine (B92270) ring. researchgate.net The specific arrangement of these two rings gives rise to six possible isomers, each with a unique chemical character and reactivity. Among these, the thieno[2,3-c]pyridine (B153571) scaffold has emerged as a particularly valuable framework in medicinal chemistry. arkat-usa.org
The synthesis of the thieno[2,3-c]pyridine core can be achieved through various organic reactions. Established methods such as the Pomeranz–Fritsch reaction and the Gewald reaction are commonly employed to construct this heterocyclic system. mdpi.comresearchgate.net For instance, a well-known approach involves the Gewald reaction, which utilizes ethyl 4-oxo-piperidine-1-carboxylate, ethyl cyanoacetate (B8463686), and elemental sulfur to yield a diethyl 2-amino-4,7-dihydrothieno[2,3-c]pyridine-3,6(5H)-dicarboxylate, a versatile intermediate for further chemical modifications. mdpi.com More recent synthetic strategies have also been developed, including metal-free, triazole-mediated denitrogenative transformation reactions, which provide access to a range of thieno[2,3-c]pyridine derivatives under mild conditions. researchgate.net The thieno[2,3-c]pyridine nucleus is notably present in several approved drugs, underscoring its therapeutic relevance. arkat-usa.org
Significance in Contemporary Medicinal Chemistry Research
The thieno[2,3-c]pyridine scaffold is a cornerstone in the design of molecules with diverse and significant pharmacological activities. researchgate.net Derivatives of Thieno[2,3-c]pyridin-7-amine have been extensively investigated for their potential as anticancer, anti-inflammatory, antimicrobial, and neuroprotective agents. ontosight.ai
In the realm of oncology, thieno[2,3-c]pyridine derivatives have shown promise as potent inhibitors of various cancer-related targets. Research has demonstrated their ability to inhibit Heat Shock Protein 90 (Hsp90), a molecular chaperone crucial for the stability of many proteins involved in tumor progression. mdpi.com For example, certain synthesized thieno[2,3-c]pyridine derivatives have exhibited significant anticancer activity against breast, head and neck, and colorectal cancer cell lines. mdpi.com One notable derivative, compound 6i from a research study, showed potent inhibition against multiple cancer cell lines with the following IC₅₀ values: nih.gov
| Cancer Cell Line | IC₅₀ (µM) |
| HSC3 (Head and Neck) | 10.8 |
| T47D (Breast) | 11.7 |
| RKO (Colorectal) | 12.4 |
| MCF7 (Breast) | 16.4 |
Furthermore, derivatives of the related benzothieno[2,3-c]pyridine structure have been identified as inhibitors of CYP17, an important enzyme in steroid biosynthesis, making them potential therapeutic agents for prostate cancer. nih.govsemanticscholar.org
The versatility of the thieno[2,3-c]pyridine core extends to its role in targeting protein kinases, a critical family of enzymes in cellular signaling. Derivatives have been developed as inhibitors of Bruton's tyrosine kinase (BTK), a key component in B-cell receptor signaling implicated in certain leukemias and lymphomas. nih.gov Other derivatives have shown inhibitory activity against G protein-coupled receptor kinase 2 (GRK2) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), highlighting their potential in treating cardiovascular diseases and cancers by inhibiting angiogenesis. smolecule.com A specific derivative demonstrated significant inhibition of VEGFR-2 with an IC₅₀ value of 2.6 μM. smolecule.com
Beyond cancer and cardiovascular disease, thieno[2,3-c]pyridine compounds are being explored for their neuroprotective effects, with potential applications in treating neurodegenerative conditions like Alzheimer's disease. smolecule.com Their broad biological activity spectrum also includes applications in agriculture as plant growth regulators and in environmental chemistry for the photocatalytic degradation of pollutants. smolecule.com
The continued exploration of this compound and its analogues in medicinal chemistry underscores the compound's importance as a versatile scaffold for the development of new and effective therapeutic agents.
Structure
3D Structure
Properties
IUPAC Name |
thieno[2,3-c]pyridin-7-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2S/c8-7-6-5(1-3-9-7)2-4-10-6/h1-4H,(H2,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUSJOPVAEBYKDF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C2=C1C=CS2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80634125 | |
| Record name | Thieno[2,3-c]pyridin-7-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80634125 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
215454-72-1 | |
| Record name | Thieno[2,3-c]pyridin-7-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80634125 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations
Established Synthetic Pathways for Thieno[2,3-c]pyridine (B153571) Scaffold
The construction of the Thieno[2,3-c]pyridine ring system can be broadly categorized into two strategic approaches: the formation of the thiophene (B33073) ring onto a pre-existing pyridine (B92270) derivative or, conversely, the construction of the pyridine ring onto a thiophene precursor. nih.gov A variety of named reactions and multi-step sequences have been adapted and optimized for this purpose.
Gewald Reaction Applications
The Gewald reaction is a powerful tool in synthetic organic chemistry for the one-pot synthesis of polysubstituted 2-aminothiophenes. scielo.br This reaction typically involves the condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base. While the Gewald reaction does not directly yield the Thieno[2,3-c]pyridine scaffold in a single step, it is instrumental in the preparation of crucial 2-aminothiophene intermediates, which serve as foundational precursors for the subsequent construction of the fused pyridine ring.
The general utility of the Gewald reaction lies in its ability to introduce a variety of substituents onto the thiophene ring, which can later be elaborated to form the pyridine moiety. For instance, a suitably functionalized ketone can be reacted with a cyanoacetate (B8463686) and sulfur to produce a 2-aminothiophene-3-carboxylate. This intermediate possesses the necessary functional groups—an amino group and an ester—that can be cyclized with appropriate reagents to form the pyridinone ring of the Thieno[2,3-c]pyridine system. The specific application of this strategy allows for the synthesis of diverse analogues by varying the initial ketone and cyanoester starting materials.
Table 1: Examples of 2-Aminothiophene Precursors Synthesized via the Gewald Reaction for Thieno[2,3-c]pyridine Synthesis
| Ketone/Aldehyde Precursor | α-Cyanoester | Resulting 2-Aminothiophene Intermediate |
| Cyclohexanone | Ethyl cyanoacetate | Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate |
| 4-Thiacyclohexanone | Methyl cyanoacetate | Methyl 2-amino-5,6-dihydro-4H-thieno[3,2-c]thiopyran-3-carboxylate |
| N-Methyl-4-piperidone | Ethyl cyanoacetate | Ethyl 2-amino-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate |
Modified Pomeranz-Fritsch Reactions
A modified Pomeranz-Fritsch reaction has been successfully employed in a multi-step synthesis of Thieno[2,3-c]pyridine derivatives. This approach is part of a metal-free synthetic strategy that begins with a one-pot triazolation reaction to form 1-(2,2-dimethoxyethyl)-5-(thiophen-2-yl)-1H-1,2,3-triazole. This intermediate then undergoes a semi-quantitative Pomeranz-Fritsch cyclization to yield a thieno[2,3-c] nih.govscielo.brsemanticscholar.orgtriazolo[1,5-ɑ]pyridine compound. nih.gov The final and crucial step involves an acid-mediated denitrogenative transformation of this fused triazole to afford the desired Thieno[2,3-c]pyridine derivatives in good yields. nih.gov This methodology offers a mild and efficient route to the target scaffold, avoiding the use of metal catalysts. nih.gov
Schiff Base Cyclization Approaches
A convenient and rapid synthesis of the Thieno[2,3-c]pyridine core and its 2-substituted analogues has been achieved through the cyclization of a Schiff base. This method involves the initial condensation of a 2-thiophenecarboxaldehyde with aminoacetaldehyde dimethyl acetal (B89532) to form the corresponding Schiff base. Subsequent acid-catalyzed cyclization of this intermediate directly furnishes the Thieno[2,3-c]pyridine scaffold. This procedure has proven to be particularly effective for the synthesis of 2-halogenated analogues, providing good yields.
Table 2: Synthesis of Thieno[2,3-c]pyridine Derivatives via Schiff Base Cyclization
| 2-Thiophenecarboxaldehyde Derivative | Product | Yield (%) |
| 2-Thiophenecarboxaldehyde | Thieno[2,3-c]pyridine | 65 |
| 5-Bromo-2-thiophenecarboxaldehyde | 2-Bromothieno[2,3-c]pyridine | 80 |
| 5-Chloro-2-thiophenecarboxaldehyde | 2-Chlorothieno[2,3-c]pyridine | 78 |
Multi-step Reaction Sequences and Cyclization Strategies
Beyond the specific named reactions, several multi-step synthetic sequences have been developed to construct the Thieno[2,3-c]pyridine framework, often starting from readily available thiophene or pyridine derivatives.
One notable strategy commences with 2-acetylthiophene. This starting material is subjected to a one-pot triazolation reaction, followed by a Pomeranz-Fritsch cyclization and a final denitrogenative transformation to yield various substituted Thieno[2,3-c]pyridines. nih.gov This sequence highlights a versatile approach to introduce diversity at the 7-position of the Thieno[2,3-c]pyridine ring system. nih.gov
Another approach involves building the pyridine ring onto a pre-formed 2-aminothiophene nucleus. For example, 2-aminothiophene-3-carbonitriles, often synthesized via the Gewald reaction, can be cyclized with various reagents to form the fused pyridine ring. Reaction with acyl chlorides in the presence of an acid catalyst can lead to the formation of thieno[2,3-d]pyrimidin-4-ones, which are isomers of the target scaffold but illustrate the general principle of cyclization from 2-aminothiophene precursors. scielo.br
Metal-Free Denitrogenative Transformation Reactions
A novel and efficient metal-free approach for the synthesis of Thieno[2,3-c]pyridine derivatives utilizes a denitrogenative transformation of fused 1,2,3-triazoles. This method is part of a three-step process that begins with the synthesis of a 1,2,3-triazole from 2-acetylthiophene. This is followed by a modified Pomeranz-Fritsch reaction to create a thieno[2,3-c] nih.govscielo.brsemanticscholar.orgtriazolo[1,5-ɑ]pyridine intermediate. The final step is an acid-mediated denitrogenation that results in the formation of the Thieno[2,3-c]pyridine skeleton. nih.gov This synthetic route is advantageous as it proceeds under mild conditions and avoids the use of metal catalysts, which can be costly and lead to product contamination. nih.gov
Functionalization and Derivatization Strategies for Thieno[2,3-c]pyridin-7-amine Analogues
The functionalization and derivatization of the Thieno[2,3-c]pyridine core are crucial for modulating its physicochemical properties and biological activity. A variety of strategies have been employed to introduce diverse substituents onto the scaffold.
The metal-free denitrogenative transformation approach allows for late-stage derivatization. nih.gov By performing the final denitrogenation step in the presence of different nucleophiles, a range of 7-substituted Thieno[2,3-c]pyridine derivatives can be synthesized. For example, using various alcohols and phenols as nucleophiles leads to the formation of 7-(substituted methyl)thieno[2,3-c]pyridines. nih.gov Similarly, employing carboxylic acids as both the solvent and nucleophile results in the synthesis of thieno[2,3-c]pyridine-7-ylmethyl esters. nih.gov This method has also been extended to the use of nitrile compounds as nucleophiles, which, through a transannulation mechanism, yield imidazo[1,5-ɑ]thieno[2,3-c]pyridine derivatives. nih.gov
Table 3: Derivatization of Thieno[2,3-c]pyridine via Nucleophilic Insertion in Denitrogenative Transformation
| Nucleophile | Product |
| Methanol | 7-(Methoxymethyl)thieno[2,3-c]pyridine |
| Phenol | 7-(Phenoxymethyl)thieno[2,3-c]pyridine |
| Acetic Acid | Thieno[2,3-c]pyridin-7-ylmethyl acetate |
| Benzonitrile | 3-Phenylimidazo[1,5-a]thieno[2,3-c]pyridine |
Introduction of Substituents
The functionalization of the thieno[2,3-c]pyridine skeleton is primarily achieved through the introduction of various substituents at different positions on the bicyclic ring system. These modifications are crucial for tuning the molecule's electronic, physical, and biological properties.
One common approach involves the synthesis of derivatives starting from readily available materials like 2-acetylthiophene. A multi-step synthesis can yield 7-(substituted methyl)thieno[2,3-c]pyridines and thieno[2,3-c]pyridine-7-ylmethyl esters. kuleuven.beresearchgate.netnih.gov This process may involve a one-pot triazolation reaction, followed by a Pomeranz-Fritsch cyclization, and finally a denitrogenative transformation to yield the desired substituted thieno[2,3-c]pyridine derivatives. kuleuven.beresearchgate.netnih.gov For instance, reacting the fused 1,2,3-triazole intermediate with various alcohols (methanol, primary and secondary alcohols, phenols) or tetrabutylammonium (B224687) bromide (TBAB) introduces different groups at the 7-position. nih.gov
Another strategy is the well-known Gewald reaction, which can be used to construct the thiophene ring portion of the scaffold. mdpi.com Starting with ethyl 4-oxo-piperidine-1-carboxylate, ethyl cyanoacetate, and sulfur, a diethyl 2-amino-4,7-dihydrothieno[2,3-c]pyridine-3,6(5H)-dicarboxylate intermediate can be formed. mdpi.com This intermediate can then be further functionalized. For example, reaction with chloroacetyl chloride followed by nucleophilic displacement of the chlorine with various secondary amines allows for the introduction of a wide range of acetamido substituents at the 2-position. mdpi.com
A convenient preparation of 2-substituted-thieno[2,3-c]pyridines can also be achieved by the cyclization of a Schiff base formed from the condensation of a 2-thiophenecarboxaldehyde with aminoacetaldehyde dimethyl acetal. researchgate.net This method has proven to be particularly effective for producing 2-halogenated analogues. researchgate.net
Table 1: Examples of Introduced Substituents on the Thieno[2,3-c]pyridine Scaffold
| Starting Material | Reagents/Conditions | Resulting Substituent/Derivative | Reference |
|---|---|---|---|
| Fused 1,2,3-triazole intermediate | Alcohols, Phenols, TBAB | 7-(Substituted methyl) derivatives | nih.gov |
| Fused 1,2,3-triazole intermediate | Carboxylic acids | Thieno[2,3-c]pyridine-7-ylmethyl esters | kuleuven.beresearchgate.net |
| Diethyl 2-amino-4,7-dihydrothieno[2,3-c]pyridine intermediate | Chloroacetyl chloride, then secondary amines (e.g., morpholine (B109124), thiomorpholine) | 2-(Substituted)acetamido derivatives | mdpi.com |
| 2-Thiophenecarboxaldehydes | Aminoacetaldehyde dimethyl acetal | 2-Substituted thieno[2,3-c]pyridines | researchgate.net |
Cross-Coupling Reactions (e.g., Suzuki, Stille, Buchwald)
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they have been applied to thienopyridine systems to introduce aryl and amino groups.
The Suzuki-Miyaura coupling is a versatile method for creating C-C bonds by reacting an organoboron compound with an organic halide or triflate. This reaction has been used to synthesize 3-arylthieno[3,2-c]pyridine derivatives from 3-bromo-4-chlorothieno[3,2-c]pyridine (B1289618) precursors by coupling with various boronic acids. researchgate.net While this example is for a different isomer, the principle is directly applicable to halogenated thieno[2,3-c]pyridines. The reaction typically employs a palladium catalyst and a base to facilitate the coupling, allowing for the introduction of a wide array of aryl and heteroaryl substituents. nih.govlibretexts.org The Suzuki reaction is valued for its tolerance of many functional groups and generally mild reaction conditions. nih.gov
The Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry for the formation of C-N bonds. wikipedia.org This reaction involves the palladium-catalyzed coupling of an amine with an aryl halide or triflate. wikipedia.orgorganic-chemistry.org It has enabled the facile synthesis of aryl amines, which are common structures in pharmacologically active compounds. wikipedia.org The reaction mechanism proceeds through oxidative addition, amine coordination, deprotonation, and reductive elimination. wikipedia.org Different generations of catalyst systems, often employing bulky, electron-rich phosphine (B1218219) ligands like X-Phos, have been developed to improve the scope and efficiency of the reaction, allowing for the coupling of a wide variety of amines, including primary amines and even ammonia (B1221849) equivalents, with aryl halides. organic-chemistry.orgbeilstein-journals.org This methodology is highly relevant for synthesizing derivatives of this compound by coupling various amines to a halogenated thieno[2,3-c]pyridine core or by coupling the amino group of the parent compound to different aryl halides.
Table 2: Key Features of Cross-Coupling Reactions Relevant to Thieno[2,3-c]pyridine Synthesis
| Reaction Name | Bond Formed | Key Reactants | Catalyst System (Typical) | Reference |
|---|---|---|---|---|
| Suzuki-Miyaura Coupling | C-C (Aryl-Aryl) | Aryl Halide/Triflate + Arylboronic Acid/Ester | Pd(0) catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃) | researchgate.netnih.govlibretexts.org |
| Buchwald-Hartwig Amination | C-N (Aryl-Amine) | Aryl Halide/Triflate + Primary/Secondary Amine | Pd(0) catalyst, Phosphine Ligand (e.g., BINAP, X-Phos), Base | wikipedia.orgorganic-chemistry.orgbeilstein-journals.org |
Hybridization Approaches in Design
Molecular hybridization is a rational drug design strategy that involves covalently linking two or more distinct pharmacophoric units to create a single hybrid molecule. nih.govnih.gov The resulting compound may exhibit an improved activity profile, better selectivity, reduced side effects, or a novel mechanism of action compared to the individual parent molecules. nih.govnih.gov
This approach is particularly relevant in the design of novel therapeutic agents. For example, in the development of anticancer drugs, one anticancer agent can be linked to another or to a carrier molecule to enhance potency and overcome drug resistance. nih.gov The this compound scaffold can serve as one of the pharmacophores in such a hybridization strategy. By identifying the key structural features of this core that contribute to a desired activity, it can be strategically combined with other bioactive moieties. For instance, if the thieno[2,3-c]pyridine core is known to interact with a specific enzyme or receptor, it could be hybridized with another molecule that targets a different but related biological pathway, potentially leading to synergistic effects.
Advanced Spectroscopic and Analytical Methods for Structural Elucidation
The unambiguous determination of the structure of newly synthesized this compound derivatives relies on a combination of advanced spectroscopic and analytical techniques. Each method provides unique and complementary information about the molecule's connectivity, composition, and three-dimensional arrangement.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are among the most powerful tools for structural elucidation. ¹H NMR provides detailed information about the chemical environment, number, and connectivity of protons in the molecule. mdpi.commdpi.comnih.gov ¹³C NMR provides analogous information for the carbon skeleton. mdpi.commdpi.comnih.govmdpi.com These techniques are fundamental for confirming that a synthetic transformation has occurred as expected.
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of a compound and can provide information about its elemental composition through high-resolution mass spectrometry (HRMS). mdpi.comnih.gov The fragmentation pattern observed in the mass spectrum can also offer clues about the molecule's structure. mdpi.comnih.gov Predicted mass-to-charge ratios (m/z) for various adducts of the parent this compound, such as [M+H]⁺ and [M+Na]⁺, have been calculated to aid in its identification. uni.lu
Infrared (IR) Spectroscopy: Fourier-transform infrared (FT-IR) spectroscopy is used to identify the presence of specific functional groups within a molecule. mdpi.commdpi.comresearchgate.net Characteristic absorption bands can confirm the presence of N-H bonds (in the amine), C=O bonds (in amide or ester derivatives), and aromatic C=C bonds. mdpi.comresearchgate.net
X-ray Crystallography: For crystalline solids, single-crystal X-ray diffraction provides the most definitive structural information. researchgate.net This technique determines the precise three-dimensional arrangement of atoms in the crystal lattice, confirming the molecule's constitution, configuration, and conformation. nih.govresearchgate.netresearchgate.net It is an invaluable tool for validating the structures of complex thieno[2,3-c]pyridine derivatives. researchgate.net
Table 3: Spectroscopic and Analytical Methods for Characterizing this compound Derivatives
| Technique | Information Provided | Reference |
|---|---|---|
| ¹H NMR | Number, environment, and connectivity of hydrogen atoms. | mdpi.commdpi.comnih.gov |
| ¹³C NMR | Information about the carbon skeleton of the molecule. | mdpi.commdpi.comnih.govmdpi.com |
| Mass Spectrometry (MS/HRMS) | Molecular weight, elemental composition, and structural information from fragmentation. | mdpi.comnih.govnih.govuni.lu |
| Infrared (IR) Spectroscopy | Identification of functional groups (e.g., -NH₂, C=O). | mdpi.commdpi.comresearchgate.net |
| X-ray Crystallography | Precise 3D atomic arrangement, bond lengths, and angles for crystalline compounds. | nih.govresearchgate.netresearchgate.net |
Pharmacological and Biological Activities
Anticancer and Antiproliferative Investigations
Derivatives of the thieno[2,3-c]pyridine (B153571) nucleus have been a subject of anticancer research, demonstrating notable activity against various cancer cell lines. mdpi.comresearchgate.net These investigations have explored both the direct inhibitory effects on cancer cell proliferation and the underlying molecular mechanisms responsible for these effects.
Inhibition of Cancer Cell Lines (e.g., MCF7, T47D, HSC3, RKO, HepG2, HCT-116, PC-3)
Synthetic derivatives of thieno[2,3-c]pyridine have been evaluated for their anticancer potential against a panel of human cancer cell lines. mdpi.comnih.gov An MTT assay was utilized to screen these compounds against breast cancer (MCF7, T47D), head and neck cancer (HSC3), and colorectal cancer (RKO) cell lines. mdpi.comresearchgate.net
One particular derivative, identified as compound 6i (a thiomorpholine-substituted hybrid), showed significant concentration-dependent inhibition. mdpi.com In MCF7 breast cancer cells, compound 6i achieved 95.33% growth inhibition at a 100 µM concentration, comparable to the standard drug Cisplatin (97.41%). mdpi.com This compound also demonstrated potent, broad-spectrum activity against other cell lines, with IC50 values of 10.8 µM for HSC3, 11.7 µM for T47D, and 12.4 µM for RKO. mdpi.comresearchgate.netnih.gov
While direct data for HepG2, HCT-116, and PC-3 cell lines for Thieno[2,3-c]pyridin-7-amine derivatives were not specified in the reviewed literature, related thieno[2,3-b]pyridine (B153569) and thieno[2,3-d]pyrimidine (B153573) structures have shown efficacy against these lines, including HepG2 and HCT-116, suggesting a broader potential for the thienopyridine class of compounds. ekb.egekb.egcu.edu.egjapsonline.com
| Cell Line | Cancer Type | IC50 Value (µM) |
|---|---|---|
| HSC3 | Head and Neck | 10.8 mdpi.comresearchgate.net |
| T47D | Breast | 11.7 mdpi.comresearchgate.net |
| RKO | Colorectal | 12.4 mdpi.comresearchgate.net |
Mechanisms of Action in Anticancer Activity (e.g., Cell Cycle Arrest, Apoptosis Induction)
To understand the basis for their antiproliferative effects, studies have examined the impact of thieno[2,3-c]pyridine derivatives on cell cycle progression and apoptosis. mdpi.comnih.gov For the potent compound 6i , analysis revealed that its anticancer activity involves the disruption of the normal cell cycle. mdpi.comresearchgate.net
Treatment with compound 6i led to a significant accumulation of HSC3 and RKO cancer cells in the G2 phase of the cell cycle. mdpi.comnih.gov Specifically, the proportion of cells in the G2 phase increased to 46.4% in HSC3 cells and 64.2% in RKO cells following treatment, indicating that the compound halts cell division at this critical checkpoint. nih.gov This G2 phase arrest prevents the proliferation of tumor cells. mdpi.com
Interestingly, further analysis using Annexin V/propidium iodide (PI) double staining indicated that compound 6i induced cell death through a mechanism distinct from apoptosis. mdpi.comresearchgate.netnih.gov While related thieno[2,3-b]pyridine compounds have been shown to induce apoptosis in cancer cells, this specific thieno[2,3-c]pyridine derivative appears to operate via a different pathway to achieve its cytotoxic effects. nih.govresearchgate.net
Antimicrobial and Antifungal Efficacy
The thienopyridine scaffold is a known pharmacophore in the development of antimicrobial agents. Research into derivatives of this compound has confirmed their potential in combating bacterial and fungal pathogens.
Antibacterial Spectrum
Studies on various thienopyridine derivatives have consistently shown antibacterial activity. japsonline.comtandfonline.comnih.govdmed.org.ua Specifically, research on thieno[2,3-d]pyrimidinediones, a related class, demonstrated potent activity against a range of multi-drug resistant Gram-positive organisms, including methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-intermediate S. aureus (VISA), vancomycin-resistant S. aureus (VRSA), and vancomycin-resistant enterococci (VRE). nih.gov One compound in this class showed activity at concentrations of 2–16 mg/L. nih.gov However, activity against Gram-negative strains was found to be moderate to inactive. nih.gov
Antifungal Spectrum
The antifungal potential of thienopyridine derivatives has also been investigated. ekb.egresearchgate.net Studies on related thieno[2,3-b]pyridine and thieno[2,3-d]pyrimidine compounds have shown that certain derivatives exhibit promising antifungal activity against a panel of fungal strains. ekb.egresearchgate.net For instance, some synthesized compounds displayed notable activity against Candida albicans, Trichophyton rubrum, and Aspergillus flavus, with inhibition zones comparable to the reference drug Clotrimazole. researchgate.net
Anti-inflammatory Response Modulation
The thienopyridine core structure is recognized for its anti-inflammatory potential. mdpi.comnih.govnih.gov While direct studies on this compound are limited, research on closely related thieno[2,3-b]pyridine and thieno[2,3-d]pyrimidine derivatives has provided evidence of significant anti-inflammatory effects. nih.govresearchgate.netresearchgate.net
In one study, a thienopyridine derivative named AZ023 was found to have strong anti-inflammatory activity in an acute dextran (B179266) edema model in rats, proving to be 2.2 times more effective than acetylsalicylic acid and 2.5 times more effective than nimesulide. researchgate.net Other synthesized thieno[2,3-d]pyrimidine derivatives also showed anti-inflammatory activities comparable to indomethacin. nih.govresearchgate.net These findings highlight the promise of the broader thienopyridine class as a scaffold for developing new anti-inflammatory agents.
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| Cisplatin |
| Clotrimazole |
| Acetylsalicylic acid |
| Nimesulide |
| Indomethacin |
Neurological and Central Nervous System (CNS) Activities
The thieno[2,3-c]pyridine scaffold has been investigated for various activities related to the central nervous system. The following sections outline the current state of research in these areas.
Neuroprotective Effects
Scientific literature retrieved in searches for the neuroprotective effects of this compound and its derivatives did not yield specific research findings for this particular isomeric scaffold.
Cholinesterase Inhibition
There is a lack of specific studies in the retrieved scientific literature focusing on the cholinesterase inhibition properties of compounds based on the Thieno[2,3-c]pyridine core structure.
Anticonvulsant Properties
Investigations into the anticonvulsant properties of the Thieno[2,3-c]pyridine scaffold are not present in the currently available scientific literature based on the conducted searches.
Analgesic Properties
Research has identified potential analgesic applications for derivatives of the thieno[2,3-c]pyridine scaffold, specifically in the context of neuropathic pain. A study focused on the design and synthesis of a series of tetrahydrothieno[2,3-c]pyridine derivatives as selective metabotropic glutamate (B1630785) receptor 1 (mGluR1) antagonists. nih.gov The mGluR1 receptor is recognized as a promising target for the management of chronic pain. nih.gov
In this research, several compounds were synthesized and evaluated for their antagonistic activity. Among them, two compounds demonstrated significant pain-suppressing activity in animal models of neuropathic pain. nih.gov These compounds were found to be orally active, with one exhibiting a favorable pharmacokinetic profile in rats, marking them as promising lead compounds for the development of novel treatments for neuropathic pain. nih.gov
| Compound | Scaffold | Mechanism of Action | Observed Activity |
|---|---|---|---|
| Compound 9b | Tetrahydrothieno[2,3-c]pyridine | Selective mGluR1 Antagonist | Excellent antagonistic activity in vitro; demonstrated pain-suppressing activity in animal models. nih.gov |
| Compound 10b | Tetrahydrothieno[2,3-c]pyridine | Selective mGluR1 Antagonist | Excellent antagonistic activity in vitro; demonstrated pain-suppressing activity in animal models. nih.gov |
Cardiovascular and Hemostatic Modulation
The potential for thienopyridine compounds to influence cardiovascular and hemostatic systems is a significant area of pharmaceutical research.
Anticoagulant Properties
The thienopyridine class of compounds, to which thieno[2,3-c]pyridine belongs, is noted for its anticoagulant and anti-platelet activities. While extensive research has been conducted on isomers like thieno[3,2-c]pyridine (B143518) (the core of drugs such as clopidogrel) and thieno[2,3-b]pyridine for their potent anti-platelet effects, the specific thieno[2,3-c]pyridine isomer has also been highlighted for its potential in this area. nih.gov It is recognized as a core structure in various biologically active compounds, including those with anticoagulant properties. nih.gov
Vasodilatory and Hypotensive Effects
Currently, there is no scientific literature available that specifically describes the vasodilatory or hypotensive effects of this compound or its derivatives.
Enzyme and Receptor Target Modulation
The thieno[2,3-c]pyridine nucleus is a versatile scaffold found in the core structure of various kinase inhibitors, indicating its broad applicability in targeting ATP-binding sites of enzymes. researchgate.net
Heat Shock Protein 90 (Hsp90) Inhibition
Derivatives of the thieno[2,3-c]pyridine scaffold have been synthesized and evaluated as inhibitors of Heat Shock Protein 90 (Hsp90), a molecular chaperone that is a key target in cancer chemotherapy. A series of novel thieno[2,3-c]pyridine derivatives were screened for their anticancer activity against several human cancer cell lines, and their mechanism of action was investigated through their potential to inhibit Hsp90.
In one study, compounds were tested against breast cancer (MCF7 and T47D), head and neck cancer (HSC3), and colorectal cancer (RKO) cell lines. Among the synthesized derivatives, two compounds, 6a and 6i , were identified as potential inhibitors. Further analysis revealed that compound 6i exhibited potent, broad-spectrum anticancer activity. nih.gov Molecular docking simulations supported these findings, indicating crucial molecular interactions between the synthesized ligands and the Hsp90 target protein. nih.gov
The inhibitory concentrations (IC₅₀) for the most potent compound are detailed below.
Table 1: Inhibitory Activity of Thieno[2,3-c]pyridine Derivative 6i against Cancer Cell Lines
| Cell Line | Cancer Type | IC₅₀ (µM) |
|---|---|---|
| HSC3 | Head and Neck Cancer | 10.8 |
| T47D | Breast Cancer | 11.7 |
This table presents the IC₅₀ values for compound 6i, demonstrating its efficacy in inhibiting the proliferation of various cancer cell lines through Hsp90 inhibition. nih.gov
Phosphodiesterase 7 (PDE7) Inhibition
There is no available scientific literature indicating that this compound or its derivatives act as inhibitors of Phosphodiesterase 7 (PDE7).
Bruton's Tyrosine Kinase (BTK) Inhibition
While other isomers, such as thieno[3,2-c]pyridin-4-amines, have been developed as potent inhibitors of Bruton's Tyrosine Kinase (BTK), this activity has not been reported for derivatives of the thieno[2,3-c]pyridine scaffold in the current scientific literature. researchgate.net
Atypical Protein Kinase C (aPKC) Inhibition
Research into inhibitors of atypical Protein Kinase C (aPKC) has led to the identification and characterization of potent and selective compounds based on a thieno[2,3-d]pyrimidine scaffold. nih.govresearchgate.net However, there are no reports in the scientific literature of aPKC inhibition by compounds containing the thieno[2,3-c]pyridine core.
Epidermal Growth Factor Receptor (EGFR) Inhibition
While direct inhibitory activity of this compound on the Epidermal Growth Factor Receptor (EGFR) is not extensively detailed in the reviewed literature, related compounds have been explored in contexts associated with EGFR modulation. For instance, a patent mentions the use of thieno[2,3-c]pyridine-3-carboxylic acid amide derivatives alongside agents that induce EGFR inhibition, suggesting a potential role for this scaffold in combination therapies or as a basis for developing EGFR-targeted agents google.com.
Phosphoinositide 3-Kinase (PI3K) Inhibition
The thieno[2,3-c]pyridine scaffold has been identified as a promising framework for the development of Phosphoinositide 3-Kinase (PI3K) inhibitors. Patents have listed thieno[2,3-c]pyridine derivatives as potential anticancer drugs that may function through the inhibition of PI3 kinases google.com. The PI3K pathway is a critical signaling cascade that is often dysregulated in cancer. Furthermore, the inhibition of Tumor Progression Locus 2 (Tpl2), also known as COT kinase, by thieno[2,3-c]pyridine derivatives can impact the PI3K pathway, as Tpl2 has been shown to regulate a number of signaling cascades, including PI3K/Akt/mTOR nih.gov. Some studies have noted that toxic side effects, such as testicular toxicity or a decline in male fertility, can be associated with the inhibition of the β isoform of PI3K google.com.
Other Kinase Inhibition (e.g., LIMK1, Iκβ-kinase)
Derivatives of the thieno[2,3-c]pyridine scaffold have demonstrated inhibitory activity against several other important kinases.
COT (Tpl2) Kinase: A selective small molecule inhibitor of COT kinase based on the thieno[2,3-c]pyridine scaffold has been identified. COT (Cancer Osaka Thyroid), also known as Tpl2, is a MAP3 kinase that plays a key role in regulating the production of tumor necrosis factor-alpha (TNF-α) and other pro-inflammatory cytokines. Blocking this kinase presents a potential therapeutic strategy for inflammatory diseases like rheumatoid arthritis dntb.gov.uanih.govoncotarget.com.
LIM-kinase (LIMK): Thieno[2,3-c]pyridine-based systems have been investigated for their kinase inhibitory potential, demonstrating activity against LIMK2. These compounds have shown potent anticancer activities with IC₅₀ values in the low nanomolar range iiti.ac.in.
GRK2 Kinase: In the search for inhibitors of G protein-coupled receptor kinase 2 (GRK2), a hit compound featuring the thieno[2,3-c]pyridine moiety was identified. This has led to the preparation of a diverse collection of derivatives as potential starting points for drug discovery programs targeting GRK2 researchgate.net.
Modulation of Pre-mRNA Splicing (e.g., Familial Dysautonomia)
Based on the provided search results, there is no direct evidence linking this compound or the broader thieno[2,3-c]pyridine scaffold to the modulation of pre-mRNA splicing or the treatment of conditions like Familial Dysautonomia. While a synthetic precursor to a known pre-mRNA splicing modulator was identified as a benzothiophene (B83047) derivative, this compound belongs to a different heterocyclic class researchgate.net.
Antioxidant Potential
Thienopyridine derivatives are recognized for possessing antioxidant properties . Specific research into a 6-tert-Butyl 3-ethyl 4,5-dihydrothieno[2,3-c]pyridine (B3121492) derivative has also highlighted the antioxidant activity associated with this particular molecular structure . Additionally, studies on thieno[2,3-d]pyrimidine derivatives, a related but distinct scaffold, have also shown antioxidant capabilities researchgate.netnaturalspublishing.com.
Antiviral Activities
The thieno[2,3-c]pyridine scaffold has been investigated for its potential as an antiviral agent, particularly against the Human Immunodeficiency Virus (HIV). In a study focused on developing inhibitors of HIV regulatory complexes, a compound (2a) incorporating a thieno[2,3-c]pyridine ring system was synthesized. This compound demonstrated notable potency in inhibiting viral replication nih.gov.
| Compound ID | Assay | Potency (EC₅₀) |
| 2a | Tat hybrid assay | 0.98 µM |
| 2a | U1 cell viral replication | 0.81 µM |
Table 1: Antiviral activity of a thieno[2,3-c]pyridine derivative (2a) against HIV nih.gov.
This research underscores the potential of the thieno[2,3-c]pyridine framework as a valuable scaffold in the development of novel antiviral therapeutics nih.govresearchgate.net.
Anti-parasitic Activity (e.g., Antileishmanial)
Research into the specific anti-parasitic activities of this compound is an emerging field. While extensive data on its direct antileishmanial activity is not widely available in the reviewed literature, the broader class of thienopyridines has shown promise against various parasites. For instance, related isomeric structures such as thieno[3,2-c]quinoline-4-yl-amines have been synthesized and investigated for their activity against malaria, demonstrating the potential of the general thienopyridine core in anti-parasitic drug discovery. researchgate.net These findings suggest that the Thieno[2,3-c]pyridine nucleus could serve as a valuable template for the design of novel anti-parasitic agents, though specific studies on this compound derivatives in this context remain limited.
Glycemic Regulation (e.g., Hepatic Gluconeogenesis Inhibition)
Derivatives of the closely related thieno[2,3-b]pyridine scaffold have been identified as a novel class of hepatic gluconeogenesis inhibitors, which is a promising strategy for the management of type 2 diabetes mellitus (T2DM). researchgate.netnih.gov A cell-based screening of a small molecule library led to the discovery of a hit compound with a thienopyridine core. researchgate.netnih.gov
Subsequent structure-activity relationship (SAR) studies revealed that modifications to the thienopyridine core could significantly enhance inhibitory potency against hepatic glucose production. nih.gov For example, the replacement of a trifluoromethyl (CF3) group led to the discovery of compounds with improved activity. nih.gov Mechanistic studies indicated that these compounds exert their effect by reducing the mRNA transcription levels of key gluconeogenic genes, namely glucose-6-phosphatase (G6Pase) and phosphoenolpyruvate (B93156) carboxykinase (PEPCK). nih.gov
One of the optimized derivatives, compound 8e , not only demonstrated potent inhibition of hepatic glucose production but also showed efficacy in animal models. nih.gov In db/db mice, a model for T2DM, this compound was able to reduce fasting blood glucose levels and improve both oral glucose tolerance and pyruvate (B1213749) tolerance. nih.gov
| Compound | Modifications | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Hit Compound (DMT) | Thienopyridine core | 33.8 | Inhibition of hepatic glucose production |
| 8e | Replacement of CF3 group | 16.8 | Reduces mRNA expression of G6Pase and PEPCK |
| 9d | Replacement of CF3 group | 12.3 | Inhibition of hepatic glucose production |
Receptor Antagonism/Agonism
The thieno[2,3-c]pyridine framework has been explored for its interaction with various receptors, demonstrating its potential as a scaffold for developing selective antagonists and agonists.
5-HT3 Receptor Antagonism: The serotonin (B10506) 5-HT3 receptor, a ligand-gated ion channel, is a well-established target for antiemetic drugs. nih.govwikipedia.org Thieno[2,3-c]pyridine derivatives have been investigated as 5-HT3 receptor antagonists. The pharmacophore for 5-HT3 receptor antagonists typically includes an aromatic or heteroaromatic ring, a carbonyl-containing linker, and a basic center. wikipedia.org The thieno[2,3-c]pyridine structure can fulfill the requirement for the heteroaromatic ring, making it a suitable scaffold for designing new 5-HT3 receptor antagonists. Research in this area has led to the synthesis of novel aminopyrido[4',3':4,5]thieno[2,3-d]pyrimidines, which are structurally related to thieno[2,3-c]pyridines, as selective ligands for the 5-HT3 receptor. researchgate.net
Selective Dopamine (B1211576) Agonists and Serotonin Antagonists: While specific studies on this compound as a selective dopamine agonist are not prominent in the reviewed literature, related tetrahydrothieno[2,3-c]pyridine derivatives have been examined for their ability to inhibit the uptake of norepinephrine (B1679862) and serotonin (5-HT). nih.gov This suggests a potential role for this scaffold in modulating monoamine neurotransmitter systems, which is relevant to the treatment of depression and other neurological disorders. Some of these compounds were found to be selective inhibitors of either norepinephrine or 5-HT uptake. nih.gov
Kappa-Receptor Agonists: The kappa-opioid receptor (KOR) is a target for the development of analgesics with a reduced side-effect profile compared to mu-opioid receptor agonists. mdpi.com While the morphinan (B1239233) structure is a classic scaffold for KOR agonists, research has expanded to include diverse chemical structures. Although direct evidence of this compound derivatives as potent kappa-receptor agonists is limited in the provided search results, the structural diversity of known KOR agonists suggests that novel heterocyclic systems like thieno[2,3-c]pyridine could be explored for this activity.
| Receptor Target | Activity | Compound Class | Potential Therapeutic Application |
|---|---|---|---|
| 5-HT3 Receptor | Antagonism | Aminopyrido[4',3':4,5]thieno[2,3-d]pyrimidines | Antiemetic |
| Serotonin Transporter (SERT) | Inhibition | 4-Aryltetrahydrothieno[2,3-c]pyridines | Antidepressant |
| Norepinephrine Transporter (NET) | Inhibition | 4-Aryltetrahydrothieno[2,3-c]pyridines | Antidepressant |
Structure Activity Relationship Sar and Ligand Design Principles
Identification of Key Pharmacophores and Structural Motifs
The thienopyridine core is a "privileged" structure in medicinal chemistry, known for its presence in various biologically active compounds. nih.gov For derivatives of Thieno[2,3-c]pyridin-7-amine, the key pharmacophoric features are centered around the fused bicyclic system and the strategic placement of functional groups that facilitate interactions with biological targets.
The essential pharmacophore generally consists of:
The Thienopyridine Nucleus: This planar, aromatic system often engages in hydrophobic and π-stacking interactions within receptor binding sites. mdpi.com Its rigidity helps to position other functional groups in an optimal orientation for binding, minimizing the entropic penalty upon interaction with a target. nih.gov
Hydrogen Bond Donors and Acceptors: The 7-amino group is a critical hydrogen bond donor. Similarly, the nitrogen atom within the pyridine (B92270) ring acts as a hydrogen bond acceptor. These features are frequently involved in creating key hydrogen bonds with amino acid residues in the "hinge region" of kinase enzymes, a common target for this class of compounds. nih.gov
Substituent Positions: Specific positions on the scaffold are crucial for introducing diversity and modulating activity. For instance, modifications at the 2- and 3-positions of related thieno[2,3-b]pyridines have been shown to significantly influence potency and selectivity. nih.gov
In related thieno[2,3-d]pyrimidine (B153573) structures, which share significant structural similarity, the morpholine (B109124) moiety has been identified as a key feature for establishing hydrogen bonds with residues like Val848 in PI3K, while a hydroxyl group on an attached phenyl ring can form additional hydrogen bonds with residues such as Lys799 and Asp931. nih.gov These findings suggest that for this compound, substituents capable of similar interactions would be vital for activity.
Impact of Substituent Variation on Biological Activity
The biological activity of thienopyridine derivatives can be finely tuned by altering the substituents on the core structure or on attached aryl rings. SAR studies on related scaffolds provide a clear picture of how different functional groups impact potency against various targets, such as cancer cell lines and kinases.
For example, in a series of thieno[2,3-d]pyrimidine derivatives tested for cytotoxic activity against the MDA-MB-231 breast cancer cell line, the nature and position of the substituent on an N-phenyl ring were critical. scielo.brresearchgate.net
| Compound ID | Substituent (Ar) on N-phenyl ring | Activity (IC50 against MDA-MB-231) |
| l | m-ClPh (3-chlorophenyl) | 27.6 µM |
| PTX (control) | - | 29.3 µM |
| General finding | Electron-withdrawing groups | Higher activity than other groups |
This table demonstrates that the introduction of an electron-withdrawing group, such as a chlorine atom at the meta position of the phenyl ring, resulted in the most potent cytotoxic activity, even surpassing that of the positive control, paclitaxel (B517696) (PTX). scielo.brresearchgate.net This suggests that the electronic properties of the substituent play a significant role in the molecule's mechanism of action. researchgate.net
Similarly, in the development of Pim-1 kinase inhibitors based on a thieno[2,3-b]pyridine (B153569) scaffold, variations in amide and benzoyl groups at the 2-position led to significant differences in inhibitory activity. tandfonline.com
| Compound ID | R Group at Position 2 | Activity (Pim-1 IC50) |
| 3c | -CONH-(3,4-dichlorophenyl) | 35.7 µM |
| 5b | -CO-(4-(4-methoxyphenyl)piperazin-1-yl) | 12.71 µM |
| 3d, 3g, 6d | Other substitutions | >100 µM |
These results indicate that while disubstitution on the phenylamide ring improved inhibition, substitution with a phenylpiperazine moiety was even more effective, highlighting the importance of exploring diverse chemical spaces at key positions. tandfonline.com The presence of a 3,4-disubstitution pattern was noted to greatly improve enzyme inhibition. tandfonline.com
Isosteric and Bioisosteric Replacements in Thienopyridines
Isosteric and bioisosteric replacements are fundamental strategies in drug design used to enhance potency, selectivity, and pharmacokinetic properties. In the context of thienopyridines, this has involved modifying both the core scaffold and its side chains.
A notable example is the development of multitargeted antifolates, where a pyrrolo[2,3-d]pyrimidine core was replaced with a thieno[2,3-d]pyrimidine scaffold. nih.govnih.gov This isosteric replacement of the pyrrole (B145914) NH with a sulfur atom served two purposes:
It increased the ring size to more closely mimic the 6-6 fused pteridine (B1203161) ring system of natural folate cofactors. nih.govnih.gov
It tested the significance of a hydrogen bond donor (NH) versus a hydrogen bond acceptor (S) in target engagement. nih.govnih.gov
Furthermore, bioisosteric replacement of a phenyl ring in the side chain with other aromatic systems like pyridine or thiophene (B33073) has been explored. nih.gov Introducing a nitrogen atom to form a pyridine ring can lead to conformational restriction through the formation of an intramolecular hydrogen bond, which can enhance selectivity for specific biological targets. nih.gov However, not all bioisosteric replacements are successful. In one study on thieno[2,3-d]pyrimidines, replacing a critical hydroxyl group with its bioisostere, an amino (NH2) group, led to a significant drop in activity, demonstrating that subtle electronic and hydrogen-bonding differences can have profound effects. nih.gov
| Original Group/Scaffold | Bioisosteric Replacement | Rationale / Outcome | Reference |
| Pyrrolo[2,3-d]pyrimidine | Thieno[2,3-d]pyrimidine | Better mimic of natural folate cofactors; altered H-bonding potential. | nih.govnih.gov |
| Phenyl ring (side chain) | Pyridine ring (side chain) | Introduction of H-bond acceptor; potential for conformational restriction. | nih.gov |
| Hydroxyl (-OH) group | Amino (-NH2) group | Resulted in a significant drop in PI3K inhibitory activity. | nih.gov |
| Benzofuran ring | Thieno[2,3-b]pyridine ring | Modification of core structure to explore new interactions with Pim-1 kinase. | tandfonline.com |
Conformational Analysis and Receptor Interaction Mapping
Understanding the three-dimensional conformation of this compound derivatives and how they interact with their biological targets is crucial for ligand design. Molecular modeling and docking studies have provided significant insights into these interactions.
The planar nature of the thienopyridine ring system is a defining characteristic, which can lead to strong intermolecular π-stacking interactions. mdpi.com While this can be beneficial for binding within a planar pocket, it can also lead to poor aqueous solubility due to high crystal packing energy. mdpi.com
Docking studies of thienopyridine-based inhibitors into the active sites of various kinases have revealed common binding patterns. For instance, a thieno[2,3-d]pyrimidine derivative (Compound 7a) was docked into a homology model of atypical protein kinase C ζ (aPKCζ). nih.gov The analysis showed:
The tricyclic core sits (B43327) in a hydrophobic pocket surrounded by residues such as Ile258, Gly259, Val266, and Tyr332. nih.gov
The nitrogen in the pyridine ring forms a hydrogen bond with the backbone of Val333. nih.gov
A distal nitrogen on a piperazine (B1678402) substituent forms crucial hydrogen bonds with Asp337 and, through a water molecule, with Asp380. nih.gov
Similarly, docking of thieno[2,3-b]pyridines into the mammalian PI-PLC-δ1 crystal structure has been used to rationalize the activity of novel analogs. nih.gov These models help identify untapped lipophilic pockets within the active site that can be targeted by adding appropriately tethered aryl groups to the thienopyridine scaffold, thereby increasing potency. nih.gov This rational approach, combining synthesis with computational analysis, allows for precise mapping of the receptor space and the design of next-generation inhibitors with improved affinity and selectivity.
Computational and in Silico Investigations
Molecular Docking Studies and Binding Mode Analysis
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is commonly used to predict the interaction between a small molecule ligand and its protein target.
A review of scientific literature indicates a focus on related but distinct chemical structures, such as thieno[2,3-d]pyrimidine (B153573) and thieno[3,2-d]pyrimidine (B1254671) derivatives, in molecular docking studies against various protein targets. For instance, derivatives of the thieno[2,3-d]pyrimidine scaffold have been investigated as potential inhibitors of targets like Epidermal Growth Factor Receptor (EGFR), Phosphoinositide 3-kinase (PI3K), and Phosphodiesterase 7 (PDE7). Similarly, thieno[3,2-d]pyrimidine derivatives have been studied for their potential interactions with PI3K and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2).
However, specific molecular docking studies and detailed protein-ligand interaction profiles for the exact compound, Thieno[2,3-c]pyridin-7-amine, against targets such as Hsp90, PDE7, EGFR, PI3K, or cholinesterases are not available in the reviewed literature.
Ligand efficiency is a measure of the binding energy per atom of a ligand to its target. It is a key metric used in drug design to assess the quality of a hit or lead compound. Binding affinity predictions, often expressed as a docking score or estimated inhibition constant (Ki), quantify the strength of the interaction.
While such predictions are common in studies of related thienopyrimidine compounds, there is no specific data available from the search results regarding the ligand efficiency or binding affinity predictions for this compound.
Quantum Chemical Calculations and Electronic Structure Analysis
Quantum chemical calculations are used to study the electronic structure and properties of molecules. These methods can provide insights into molecular geometry, orbital energies, and reactivity, which can be valuable for understanding ligand-receptor interactions.
Despite the utility of these methods, specific quantum chemical calculations or detailed electronic structure analyses for this compound were not found in the provided search results.
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. In drug discovery, MD simulations can provide detailed insights into the stability of protein-ligand complexes and the conformational changes that may occur upon binding.
There is no information available from the search results indicating that molecular dynamics simulations have been performed for this compound.
Advanced Research Methodologies and Techniques
Cell-Based Assays for Efficacy and Mechanism Elucidation
Cell-based assays are fundamental in the preclinical evaluation of thieno[2,3-c]pyridine (B153571) compounds, providing critical data on their biological effects on cancer cells. These assays help in assessing cytotoxicity, and the underlying mechanisms such as apoptosis and cell cycle arrest.
MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay widely used to assess the metabolic activity of cells, which serves as an indicator of cell viability and proliferation. Several studies have utilized this assay to determine the anticancer potential of novel thieno[2,3-c]pyridine derivatives against various cancer cell lines.
For instance, a series of synthesized thieno[2,3-c]pyridine derivatives, 6(a-k), were screened for their anticancer activity against breast cancer (MCF7 and T47D), head and neck cancer (HSC3), and colorectal cancer (RKO) cell lines. nih.gov Among these, compounds 6a and 6i were identified as potent inhibitors. nih.gov Compound 6i demonstrated a broad spectrum of activity with significant inhibitory concentrations (IC50) across multiple cell lines. nih.govmdpi.com Similarly, another study on mdpi.combenzothieno[2,3-c]pyridine derivatives identified compounds 5a-c as having prominent growth inhibition against a panel of cancer cell lines, with compound 5c showing potent activity against the PC-3 prostate cancer cell line. nih.gov
| Compound | Cell Line | Cancer Type | IC50 (µM) | Source |
|---|---|---|---|---|
| 6i | HSC3 | Head and Neck | 10.8 | nih.govmdpi.com |
| 6i | T47D | Breast | 11.7 | nih.govmdpi.com |
| 6i | RKO | Colorectal | 12.4 | nih.govmdpi.com |
| 5c | PC-3 | Prostate | 2.08 | nih.gov |
Apoptosis and Cell Cycle Analysis
To understand the mechanism behind the observed cytotoxicity, apoptosis and cell cycle analyses are performed. Annexin V/propidium iodide (PI) double staining is a common method for detecting apoptosis, while PI staining followed by flow cytometry is used for cell cycle analysis. nih.gov
Studies on thieno[2,3-b]pyridine (B153569) derivatives, a related class of compounds, have shown induction of apoptosis in cervical and breast cancer cells. nih.govmdpi.com For thieno[2,3-c]pyridine derivatives, research has indicated that compound 6i induces cell death through mechanisms that may differ from apoptosis and was found to cause cell cycle arrest at the G2 phase, thereby inhibiting cell cycle progression. nih.govmdpi.com Another study on benzothieno[2,3-c]pyridines also performed cell cycle analysis and apoptosis assays to explore the mechanism of their anti-prostate cancer activity. nih.gov
| Compound | Effect | Phase of Arrest | Source |
|---|---|---|---|
| 6i | Inhibition of cell cycle progression | G2 phase | nih.govmdpi.com |
In Vitro Enzymatic Assays
In vitro enzymatic assays are essential for identifying the direct molecular targets of thieno[2,3-c]pyridine derivatives and quantifying their inhibitory activity. These assays are performed in a cell-free system using purified enzymes.
Research into a series of mdpi.combenzothieno[2,3-c]pyridines investigated their potential as non-steroidal CYP17 inhibitors for the treatment of prostate cancer. nih.gov The study measured the CYP17 enzyme activity in the presence of these compounds. The results revealed that compound 5c suppressed the CYP17 enzyme with an IC50 value of 15.80 nM and was found to be equipotent to the known drug abiraterone in reducing testosterone production. nih.gov
In another study, thieno[2,3-c]pyridine derivatives were evaluated as potential inhibitors of Hsp90 (Heat shock protein 90), a molecular chaperone that is a target for cancer therapy. nih.govmdpi.com While this study focused on in silico evaluations and cell-based assays, it lays the groundwork for future in vitro enzymatic assays to directly measure the inhibition of Hsp90 by these compounds. mdpi.com
| Compound | Enzyme Target | IC50 | Source |
|---|---|---|---|
| 5c | CYP17 | 15.80 nM | nih.gov |
X-ray Crystallography of Compound-Target Complexes
X-ray crystallography is a powerful technique used to determine the three-dimensional atomic and molecular structure of a crystal. In drug discovery, it is used to visualize the precise binding mode of a compound within the active site of its protein target. This information is invaluable for understanding the basis of a compound's activity and for guiding further structure-based drug design.
While specific X-ray crystallography data for Thieno[2,3-c]pyridin-7-amine itself is not detailed in the provided context, studies on structurally related compounds highlight the utility of this technique. For example, the crystal structure of a thieno[2,3-d]pyrimidine (B153573) derivative, compound 1 (CRT0066854) , in complex with the protein kinase Cι (PKCι) has been determined. nih.gov This revealed that the tricyclic core of the compound is buried deep within a lipophilic pocket of the enzyme, with its aromatic sidechain projecting towards the solvent. nih.gov Such detailed structural insights are crucial for explaining the compound's potency and selectivity and for designing new analogues with improved properties. nih.gov Molecular modeling and X-ray studies on other thieno[2,3-b]pyridine derivatives have also been used to hypothesize about ligand orientation and interactions within the ATP hydrophobic pocket of their target enzymes.
Future Research Directions and Therapeutic Implications
Optimization of Lead Compounds for Enhanced Potency and Selectivity
The development of thienopyridine derivatives as viable drug candidates heavily relies on the strategic optimization of lead compounds to enhance their potency and selectivity. Structure-Activity Relationship (SAR) studies are crucial in this process, guiding the chemical modifications necessary to improve therapeutic efficacy.
One key strategy involves modifying the core thienopyridine structure. For instance, research on thieno[3,2-d]pyrimidine (B1254671) derivatives as Cyclin-Dependent Kinase 7 (CDK7) inhibitors revealed that the thiophene (B33073) core is critical for achieving remarkable selectivity. nih.gov Further modifications, such as incorporating a fluorine atom into an attached piperidine (B6355638) ring, have been shown to enhance metabolic stability, a crucial factor for drug development. nih.gov
Another approach is scaffold hopping, where the core structure is replaced with a different but functionally similar one to improve properties. In the development of metabotropic glutamate (B1630785) receptor subtype 5 (mGlu₅) negative allosteric modulators, the thieno[3,2-b]pyridine-5-carboxamide core was identified as a competent replacement for a picolinamide core, leading to compounds with high potency and brain penetration. acs.org
SAR studies have provided detailed insights into how specific substitutions affect biological activity. For example, in a series of 3-aminothieno[2,3-b]pyridine-2-carboxamides investigated for activity against Mycobacterium tuberculosis, it was found that compounds with the highest potency had substitutions at both the 4- and 6-positions of the thienopyridine core. acs.org A trifluoromethyl group at the 4-position and a substituent with a hydrogen bond acceptor at the 6-position were identified as particularly effective. acs.org These findings underscore the steep SAR of the thienopyridine series, where minor structural changes can lead to significant variations in biological activity. acs.org
Future optimization efforts will likely continue to focus on:
Systematic SAR studies: To identify key structural features for potent and selective inhibition of specific targets.
Introduction of diverse substituents: To fine-tune physicochemical properties like solubility and metabolic stability. nih.govmdpi.com
Potential as Novel Therapeutic Agents
Derivatives of the thienopyridine scaffold have demonstrated a broad spectrum of pharmacological activities, positioning them as promising candidates for novel therapeutic agents across various disease areas.
Anticancer Activity: This is one of the most extensively explored therapeutic areas for thienopyridine derivatives. They have shown efficacy against a range of cancer cell lines, including breast, colon, prostate, and pancreatic cancer. nih.govmdpi.comekb.egnih.gov For example, certain thieno[2,3-c]pyridine (B153571) derivatives have been synthesized and evaluated as Hsp90 inhibitors, a key target in cancer therapy. nih.gov One such compound, 6i, was found to induce cell cycle arrest at the G2 phase. nih.gov Similarly, benzothieno[2,3-c]pyridines have been developed as non-steroidal CYP17 inhibitors for the treatment of prostate cancer, with some compounds showing potent activity comparable to the existing drug abiraterone. nih.gov Thieno[2,3-d]pyrimidine (B153573) derivatives have also been designed as PI3K inhibitors and have shown good cytotoxic activities against breast cancer cell lines. nih.gov
Antimicrobial and Antiviral Activity: The thienopyridine nucleus is a component of compounds with significant antimicrobial properties. ekb.egnih.gov Synthesized derivatives have shown activity against both Gram-positive and Gram-negative bacteria. rsc.org Some compounds have exhibited promising activity against multidrug-resistant strains like MRSA, highlighting their potential to address the growing challenge of antibiotic resistance. nih.gov Additionally, certain thienopyridines have been reported to possess antiviral and anti-HIV activity. nih.gov
Central Nervous System (CNS) Disorders: Thienopyridine derivatives are being investigated for their potential in treating CNS diseases. researchgate.net For instance, novel thieno[3,2-b]pyridine derivatives are being explored for the treatment of Huntington's disease. researchgate.net The ability of some of these compounds to penetrate the blood-brain barrier makes them attractive candidates for targeting neurological conditions. acs.org
Other Therapeutic Areas: The versatility of the thienopyridine scaffold extends to other conditions. Thieno(3,2-c)pyridine compounds have been identified as potassium channel inhibitors, suggesting their potential use in treating arrhythmias, autoimmune diseases, and inflammatory disorders. google.com Furthermore, various derivatives have shown potential as anti-inflammatory, antidiabetic, and antiplatelet agents. nih.govresearchgate.net
| Therapeutic Area | Specific Target/Application | Thienopyridine Isomer/Derivative | Key Findings |
|---|---|---|---|
| Anticancer | Breast, Head and Neck, Colorectal Cancer | Thieno[2,3-c]pyridine | Inhibition of Hsp90, induction of G2 phase cell cycle arrest. nih.gov |
| Anticancer | Prostate Cancer | Benzothieno[2,3-c]pyridine | Potent non-steroidal CYP17 inhibitors. nih.gov |
| Anticancer | Breast Cancer | Thieno[2,3-d]pyrimidine | Inhibition of PI3K; good cytotoxic activity. nih.gov |
| Anticancer | Triple Negative Breast Cancer | Thieno[3,2-d]pyrimidine | Potent and selective CDK7 inhibitors. nih.gov |
| Antimicrobial | Bacterial Infections | Thieno[2,3-b]pyridine (B153569) | Activity against various bacterial and fungal strains. ekb.eg |
| CNS Disorders | Huntington's Disease | Thieno[3,2-b]pyridine | Under investigation as a potential treatment. researchgate.net |
| Cardiovascular | Atrial Fibrillation | Thieno(3,2-c)pyridine | Potassium channel (Kv1.5) inhibitors. google.com |
| Autoimmune/Inflammatory | Rheumatoid Arthritis, IBD | Thieno(3,2-c)pyridine | Potential as potassium channel modulators. google.com |
Exploration of New Biological Targets and Pathways
A significant direction for future research is the identification and validation of new biological targets and pathways for thienopyridine derivatives. Their structural diversity allows them to interact with a wide array of proteins and enzymes, opening up possibilities for novel therapeutic interventions.
Current research has already identified several key targets:
Kinases: Various kinases are crucial in cell signaling and are often dysregulated in cancer. Thienopyridine derivatives have been developed as inhibitors of kinases such as PI3K, CDK7, and serine/threonine kinases. nih.govnih.govnih.gov
Heat Shock Proteins (HSPs): Hsp90 is a molecular chaperone that is essential for the stability and function of many proteins involved in cancer progression. Thieno[2,3-c]pyridines have been identified as potential Hsp90 inhibitors. nih.gov
Enzymes in Steroidogenesis: CYP17 is a key enzyme in the production of androgens, which fuel the growth of prostate cancer. Benzothieno[2,3-c]pyridines are being investigated as potent CYP17 inhibitors. nih.gov
Ion Channels: Potassium channels like Kv1.5 are involved in various physiological processes, and their modulation can be a therapeutic strategy for conditions like cardiac arrhythmias and autoimmune diseases. google.com
Microtubules: Some 3-Amino-thieno[2,3-b]pyridines have been identified as microtubule-destabilizing agents, a mechanism of action shared by several successful anticancer drugs. nih.gov
Future research will likely involve high-throughput screening and molecular modeling studies to uncover novel interactions. Proteomics and transcriptomics approaches could be used to identify the downstream effects of thienopyridine treatment and elucidate the pathways they modulate. The exploration of these compounds as allosteric modulators, which offer greater selectivity compared to orthosteric ligands, is also a promising avenue. acs.org
Challenges and Opportunities in Thieno[2,3-C]pyridin-7-amine Research
Despite the significant therapeutic potential of thienopyridine derivatives, several challenges must be addressed to translate these promising compounds into clinical applications.
Challenges:
Poor Aqueous Solubility: A major obstacle for many thienopyridine derivatives is their low water solubility, which can limit their bioavailability and therapeutic efficacy. mdpi.comnih.govnih.gov This is often attributed to the planar nature of the molecule, which promotes strong intermolecular stacking and crystal packing. mdpi.com
Selectivity: While some derivatives show high selectivity, achieving specificity for a particular biological target over closely related ones remains a challenge. Off-target effects can lead to unwanted side effects.
Metabolic Stability: The in vivo metabolic stability of these compounds needs to be carefully evaluated and optimized to ensure a suitable pharmacokinetic profile. nih.gov
Opportunities:
Novel Drug Delivery Systems: To overcome solubility issues, researchers are exploring novel formulation strategies. One approach involves loading potent thienopyridine derivatives into polymer matrices or nanoparticles to enhance their solubility and delivery to the target site. nih.govnih.gov Encapsulating a thieno[2,3-b]pyridine derivative in a cholesteryl-poly(allylamine) polymer matrix, for example, resulted in a five-fold increase in potency against a pancreatic cancer cell line compared to the free drug. nih.gov
Prodrug Approach: Another strategy to improve solubility and pharmacokinetic properties is the development of prodrugs. This involves attaching bulky but easily cleavable groups, such as esters or carbonates, to the parent molecule to disrupt crystal packing. nih.govmdpi.com These moieties are then cleaved intracellularly to release the active drug. mdpi.com
Combination Therapies: Exploring the use of thienopyridine derivatives in combination with existing therapies could lead to synergistic effects and overcome drug resistance.
Expansion to New Therapeutic Areas: The diverse biological activities of thienopyridines suggest that their therapeutic potential may extend beyond the currently explored areas. Further screening and investigation could uncover novel applications for these versatile compounds.
Q & A
Q. What are common synthetic routes for preparing Thieno[2,3-c]pyridin-7-amine derivatives, and how are reaction conditions optimized?
this compound derivatives are typically synthesized via nucleophilic aromatic substitution or coupling reactions. For example:
- Methodology : React thieno[2,3-c]pyridine precursors (e.g., halogenated derivatives) with substituted anilines (e.g., 3-fluoroaniline, 4-methoxyaniline) under reflux in polar aprotic solvents (e.g., DMF) with a base (e.g., K₂CO₃) to facilitate amine bond formation .
- Optimization : Key parameters include reaction time (12–24 hours), temperature (80–120°C), and stoichiometric ratios (1:1.2 for amine:precursor). Yields range from 80–85% for para-substituted anilines but may decrease with sterically hindered substituents .
Q. Which analytical techniques are essential for characterizing this compound derivatives?
- 1H/13C NMR : Assign signals for aromatic protons (δ 6.6–8.4 ppm) and NH groups (δ 6.6–7.3 ppm, broad singlet). Substituent effects (e.g., electron-withdrawing fluorine) shift adjacent proton signals upfield .
- HRMS : Confirm molecular ion peaks (e.g., [M⁺] for C14H12N2OS: calculated 256.0670, observed 256.0678 ).
- Melting Point : Used to assess purity (e.g., N-(4-methoxyphenyl) derivative: 184–185°C ).
Q. What are the primary applications of this compound derivatives in academic research?
These compounds are explored as:
- Antimicrobial agents : Tested against Gram-positive/negative bacteria and fungi via agar diffusion assays .
- Kinase inhibitors : Docking studies suggest interactions with ATP-binding pockets in tyrosine kinases .
Advanced Research Questions
Q. How can researchers resolve discrepancies in spectral data during structural elucidation?
Discrepancies in HRMS (e.g., Δ < 0.0005 amu) may arise from isotopic contributions or ion fragmentation. Strategies include:
- Alternative synthesis : Verify via independent routes (e.g., Stille coupling for regioselective derivatization ).
- 2D NMR : Use COSY and HMQC to resolve overlapping signals in crowded aromatic regions .
Q. What strategies improve the yield of this compound derivatives with bulky substituents?
- Microwave-assisted synthesis : Reduces reaction time (2–4 hours vs. 24 hours) and improves yields by 10–15% .
- Catalytic systems : Pd/Cu catalysts enhance coupling efficiency for sterically hindered aryl amines .
Q. How do electronic effects of substituents influence biological activity?
- Electron-withdrawing groups (e.g., -F): Enhance antimicrobial potency by increasing electrophilicity. For example, N-(3-fluorophenyl) derivatives show MIC values of 8 µg/mL against S. aureus .
- Electron-donating groups (e.g., -OMe): Improve solubility but may reduce target binding affinity .
Methodological Guidance
Q. How to design a docking study for this compound derivatives?
Q. How to address low reproducibility in antimicrobial assays?
- Standardization : Use CLSI guidelines for broth microdilution assays.
- Controls : Include ciprofloxacin (bacteria) and fluconazole (fungi) as positive controls .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
